molecular formula C11H15BrN2 B1527515 N-(2-bromophenyl)piperidin-4-amine CAS No. 1179012-66-8

N-(2-bromophenyl)piperidin-4-amine

Cat. No.: B1527515
CAS No.: 1179012-66-8
M. Wt: 255.15 g/mol
InChI Key: HDWMQKPYFRHDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)piperidin-4-amine is a chemical compound featuring a piperidine ring linked to a 2-bromophenyl group via an amine bridge. This structure classifies it as a bromophenyl-substituted piperidine, a scaffold of significant interest in medicinal chemistry and chemical biology research. Piperidine and phenylamine derivatives are frequently explored as key building blocks in the synthesis of more complex molecules and as potential pharmacophores. While the specific biological activity of this compound is not fully documented, compounds with highly similar structures are prominent in pharmaceutical research. For instance, piperidine rings linked to bromophenyl groups are found in molecules designed to target epigenetic regulators like the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 . Inhibition of these proteins is a major area of investigation for cancer therapy, inflammation, and contraceptive development . Furthermore, the structural motif is utilized in the development of bivalent inhibitors, which can simultaneously engage two bromodomains to achieve high affinity and unique selectivity profiles . The bromine atom on the phenyl ring also makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions, enabling the exploration of diverse chemical space. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-bromophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWMQKPYFRHDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Chloro-2-nitrophenyl)piperidin-4-amine: Substituents: Chlorine (para) and nitro (ortho) groups. Synthesis: Prepared via coupling of 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine under weak alkali conditions, followed by reduction and cyclization .
  • 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine: Substituents: Bromine (ortho) and trifluoromethyl (para) groups; dimethylamino on piperidine. Properties: The electron-withdrawing CF₃ group significantly alters electronic density on the aromatic ring, which may enhance metabolic stability but reduce solubility compared to the unmodified bromophenyl group .
  • N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine: Substituents: Methoxy (para) and phenylethyl groups.

Modifications on the Piperidine Ring

  • N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide :

    • Modifications : Benzyl group on piperidine nitrogen; dichlorophenyl and propionamide substituents.
    • Properties : The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the bromophenyl group’s moderate electronegativity .
  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride :

    • Modifications : Chlorobenzyl and methyl groups on piperidine nitrogen.
    • Properties : The methyl group reduces conformational flexibility, while the chlorobenzyl moiety directs hydrophobic interactions in biological systems .

Stereochemical Variations

  • (3R)- and (3S)-N-[(2-bromophenyl)methyl]piperidin-3-amine dihydrochloride :
    • Modifications : Chiral centers at the 3-position of piperidine; bromophenyl linked via methylene.
    • Properties : Stereochemistry influences binding affinity to chiral targets (e.g., enzymes, receptors). The methylene spacer alters spatial orientation compared to the direct linkage in the target compound .

Comparative Data Table

Compound Name Aromatic Substituents Piperidine Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-bromophenyl)piperidin-4-amine 2-Bromo None ~263.16 (calculated) Potential intermediate for drug synthesis
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine 4-Cl, 2-NO₂ None ~287.75 (calculated) High reactivity due to nitro group
1-(2-Bromo-4-CF₃-phenyl)-N,N-dimethylpiperidin-4-amine 2-Br, 4-CF₃ N,N-dimethyl ~351.23 (calculated) Enhanced metabolic stability
N-(1-Benzylpiperidin-4-yl)-N-(3,4-Cl₂-phenyl)propionamide 3,4-Cl₂ Benzyl, propionamide ~434.35 (reported) Antibacterial/antifungal applications
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 4-OCH₃ 2-Phenylethyl 294.39 (reported) Structural analog for receptor studies

Preparation Methods

Stepwise Synthetic Methods

Formation of N-phenylpiperidine Intermediate

A common approach involves reacting bromobenzene derivatives with piperidine under basic conditions and elevated temperatures to form N-phenylpiperidine derivatives.

  • Reagents and Conditions:

    • Bromobenzene or substituted bromobenzene (e.g., 2-bromobenzene for ortho substitution)
    • Piperidine in slight excess (molar ratio approx. 1:1 to 1:1.1)
    • Alkali base such as potassium tert-butoxide or sodium tert-amylate
    • Polar aprotic solvent like sulfolane
    • Heating at 150–180 °C under nitrogen atmosphere
  • Mechanism:
    Nucleophilic aromatic substitution facilitated by the strong base and high temperature leads to the formation of N-phenylpiperidine by displacement of bromide or direct coupling.

  • Yields:
    High yields are reported, typically above 85%, with high purity (GC > 98%) after purification.

Bromination to Obtain N-(2-bromophenyl)piperidin-4-amine

The bromination step introduces the bromine atom ortho to the amine substituent on the phenyl ring.

  • Brominating Reagents:

    • N-bromosuccinimide (NBS)
    • Dibromohydantoin (DBH)
  • Catalysts:

    • Tetra-n-butylammonium tetraphenylborate (phase transfer catalyst)
  • Solvents:

    • Dichloromethane (DCM)
    • Acetonitrile (MeCN)
  • Reaction Conditions:

    • Temperature controlled between 10–40 °C
    • Stirring under nitrogen atmosphere
    • Slow addition of brominating reagent to control reaction rate and selectivity
    • Reaction times ranging from 5 to 6 hours
  • Post-reaction Workup:

    • Quenching with saturated sodium bisulfite solution to remove excess bromine
    • Extraction with dichloromethane
    • Washing and drying organic layers
    • Concentration under reduced pressure
    • Purification by recrystallization using dichloromethane and n-heptane solvent mixture (ratio 1:4)
    • Alternatively, vacuum distillation can be used
  • Yields and Purity:

    • Yields range from 87% to 90%
    • Purity by GC analysis reported as 98.5% to 99.5%

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purification Method Purity (GC %)
N-phenylpiperidine formation Bromobenzene + piperidine + K t-BuO + sulfolane 150–180 4–6 ~85–90 Distillation >98
Bromination N-phenylpiperidine + NBS + tetra-n-butylammonium tetraphenylborate + DCM 15–25 5 90.1 Recrystallization (DCM/n-heptane 1:4) 98.5
Bromination N-phenylpiperidine + DBH + tetra-n-butylammonium tetraphenylborate + DCM 20–25 5 87.2 Recrystallization (DCM/n-heptane 1:4) 99.5

Detailed Reaction Mechanism Insights

  • The initial nucleophilic substitution or coupling is facilitated by the strong base which deprotonates piperidine, enhancing nucleophilicity.
  • The bromination proceeds via electrophilic aromatic substitution, with the catalyst facilitating the generation of electrophilic bromine species from NBS or DBH.
  • Temperature control is critical to avoid polybromination or side reactions.
  • The use of phase transfer catalysts improves reaction efficiency and selectivity.

Alternative Synthetic Approaches

Though the above method is the most documented and efficient, other approaches exist such as:

  • Direct amination of 2-bromonitrobenzene followed by reduction of the nitro group to amine and subsequent piperidine substitution.
  • Palladium-catalyzed Buchwald-Hartwig amination of 2-bromophenyl halides with piperidin-4-amine, though less common for this specific compound.

Summary Table of Key Parameters

Parameter Typical Value/Range Notes
Starting materials Bromobenzene, piperidine Or 2-bromobenzene for ortho substitution
Base Potassium tert-butoxide, sodium tert-amylate Strong, sterically hindered bases
Solvent (Step 1) Sulfolane High boiling point polar aprotic solvent
Temperature (Step 1) 150–180 °C High temperature for nucleophilic aromatic substitution
Brominating agent N-bromosuccinimide, dibromohydantoin Mild brominating agents
Catalyst Tetra-n-butylammonium tetraphenylborate Phase transfer catalyst
Solvent (Step 2) Dichloromethane, acetonitrile Suitable for bromination step
Temperature (Step 2) 10–40 °C Controlled to prevent overbromination
Reaction time (Step 2) 5–6 hours Sufficient for complete bromination
Yield 85–90% High yield with optimized conditions
Purification Recrystallization or vacuum distillation Solvent system DCM:n-heptane (1:4)
Purity (GC) >98% High purity product

Research Findings and Practical Considerations

  • The described two-step synthetic method is advantageous due to its simplicity, relatively mild conditions, and high yield.
  • The use of sulfolane and strong base in the first step ensures high conversion to N-phenylpiperidine.
  • Bromination with NBS or DBH in the presence of a phase transfer catalyst provides regioselective bromination at the ortho position.
  • Purification by recrystallization using dichloromethane and n-heptane is effective in obtaining analytically pure material.
  • Nitrogen atmosphere is recommended to avoid oxidation and side reactions.
  • Control of temperature and reagent addition rate is crucial for selectivity and yield.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-bromophenyl)piperidin-4-amine?

The compound is typically synthesized via nucleophilic substitution or reductive amination . A common approach involves reacting 2-bromoaniline with a piperidin-4-amine derivative under alkaline conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization focuses on controlling temperature (60–100°C) and stoichiometry to minimize side products like diarylamines . Post-synthesis purification often employs column chromatography or recrystallization for >95% purity.

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm, piperidine ring protons at δ 2.5–3.5 ppm).
  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and bond angles .
  • Mass spectrometry (ESI-TOF) to verify molecular weight (theoretical: ~269.15 g/mol) and isotopic patterns from bromine .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screens often assess:

  • Receptor binding affinity (e.g., GPCRs, serotonin/dopamine receptors via radioligand displacement assays).
  • Enzyme inhibition (e.g., cytochrome P450 isoforms using fluorometric substrates).
  • Cytotoxicity (MTT assay in HEK-293 or HepG2 cell lines). Data interpretation must account for solvent controls (DMSO <0.1%) to avoid false positives .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and analogs be resolved?

Discrepancies often arise from substituent positioning (e.g., 2-bromo vs. 4-bromo isomers) or conformational rigidity in the piperidine ring. To address this:

  • Perform molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., σ receptors).
  • Validate with site-directed mutagenesis of key residues in the binding pocket.
  • Use QSAR models to correlate electronic effects (Hammett σ values) of bromine with activity trends .

Q. What strategies optimize reaction yields for large-scale synthesis?

Key optimizations include:

  • Solvent selection : Replacing ethanol with DMSO improves solubility of intermediates (yield increase from 60% to 85%) .
  • Catalyst screening : Palladium on carbon (Pd/C) enhances reductive amination efficiency under H₂ (5 atm).
  • Flow chemistry : Continuous flow reactors reduce reaction time from 24h to 2h by improving mass transfer .

Q. How does the bromine substituent influence metabolic stability in vivo?

Bromine’s electron-withdrawing effect reduces oxidative metabolism by CYP3A4, as shown in microsomal stability assays (t₁/₂ >120 min vs. <30 min for non-halogenated analogs). However, it increases susceptibility to glutathione conjugation (detectable via LC-MS/MS in hepatocyte incubations). Comparative studies with fluorine or chlorine analogs reveal trade-offs between metabolic stability and off-target toxicity .

Q. What computational methods predict the compound’s solid-state properties?

  • DFT calculations (Gaussian 16) model crystal packing and lattice energy, aiding polymorph screening.
  • Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···π for bromophenyl groups).
  • Thermogravimetric analysis (TGA) validates predicted decomposition temperatures (~200°C) .

Methodological Guidance

Q. How to design SAR studies for this compound derivatives?

  • Core modifications : Vary piperidine substituents (e.g., N-methyl vs. N-ethyl) to probe steric effects.
  • Aromatic ring substitutions : Replace bromine with -CF₃, -OCH₃, or -NO₂ to assess electronic impacts.
  • Biological assays : Use parallel artificial membrane permeability (PAMPA) and hERG inhibition assays to prioritize lead compounds .

Q. What analytical techniques resolve enantiomeric impurities?

  • Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers with >99% ee.
  • Circular dichroism (CD) confirms absolute configuration by comparing experimental and simulated spectra .

Data Contradiction Analysis

Q. Why do solubility studies conflict across literature sources?

Discrepancies often stem from polymorphism or amorphous vs. crystalline forms. Mitigation strategies:

  • Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility).
  • Use dynamic light scattering (DLS) to detect nanoparticle formation in DMSO stocks.
  • Cross-validate with intrinsic solubility measurements (Chasing method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.